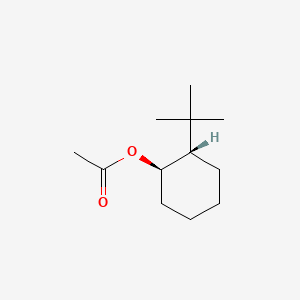

trans-2-tert-Butylcyclohexyl acetate

Description

Significance of Substituted Cyclohexanes in Organic Chemistry Research

Substituted cyclohexanes are cornerstone structures in the field of organic chemistry. Their prevalence is notable in a vast array of natural and synthetic compounds, making their study essential. libretexts.org The six-membered cyclohexane (B81311) ring is a common structural motif found in numerous natural products, including steroids, carbohydrates, and alkaloids, where its specific conformation is often crucial to the molecule's biological activity. masterorganicchemistry.comelsevierpure.com In medicinal chemistry, the cyclohexane scaffold is frequently employed to create rigid structures that can precisely orient functional groups to interact with biological targets. Furthermore, the well-defined stereochemistry of these rings provides a powerful tool for investigating reaction mechanisms and the dynamics of molecular interactions. nih.gov

Fundamental Stereochemical Considerations in Cyclohexane Systems

To avoid the high energy associated with a planar structure and its inherent angle strain (internal angles of 120° instead of the ideal tetrahedral 109.5°), the cyclohexane ring adopts non-planar, puckered conformations. wikipedia.org The most stable and predominant of these is the chair conformation . libretexts.org In this arrangement, all carbon-carbon bond angles are approximately 109.5°, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes both angle and torsional strain. libretexts.org

Other, less stable conformations include the boat and twist-boat conformations. The boat form has higher energy due to steric strain between the two "flagpole" hydrogens and torsional strain from eclipsed bonds. wikipedia.org

At room temperature, cyclohexane is not static. It undergoes a rapid conformational interconversion known as a ring flip or chair-flipping . wikipedia.orglibretexts.org During this process, which has an energy barrier of about 45 kJ/mol, one chair conformation converts to another. libretexts.org A key consequence of the ring flip is that all substituents (including hydrogen atoms) that were in axial positions become equatorial, and all equatorial positions become axial. masterorganicchemistry.comfiveable.me For an unsubstituted cyclohexane molecule, the two chair conformers are identical and indistinguishable. libretexts.orgmasterorganicchemistry.com

When a substituent is present on the cyclohexane ring, the two chair conformers resulting from a ring flip are no longer energetically equivalent. libretexts.orglibretexts.org There are two distinct positions for a substituent on a chair conformation:

Axial (a): Bonds are perpendicular to the approximate plane of the ring, pointing straight up or down. fiveable.me

Equatorial (e): Bonds are in the rough plane of the ring, pointing out from the perimeter. fiveable.me

Generally, a substituent prefers to occupy the equatorial position because the axial position is more sterically hindered. ucalgary.ca An axial substituent experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring. This is known as a 1,3-diaxial interaction . ucalgary.ca

To quantify the conformational preference of a substituent, the A-value is used. The A-value is defined as the difference in Gibbs free energy (ΔG) between the conformation where the substituent is axial and the conformation where it is equatorial. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position, reflecting greater steric strain in the axial position. fiveable.mewikipedia.org For instance, a methyl group has an A-value of 1.74 kcal/mol, which corresponds to the equatorial conformer being favored in a 95:5 ratio at room temperature. masterorganicchemistry.com

| Substituent | A-Value (kcal/mol) |

|---|---|

| -F | 0.24 |

| -Cl | 0.43 |

| -Br | 0.38 |

| -OH | 0.87 |

| -CH₃ (Methyl) | 1.70 |

| -CH₂CH₃ (Ethyl) | 1.75 |

| -CH(CH₃)₂ (Isopropyl) | 2.15 |

| -C(CH₃)₃ (tert-Butyl) | >4.5 |

| -C₆H₅ (Phenyl) | 3.0 |

| -COOH | 1.35 |

| -CN | 0.17 |

Data sourced from multiple references. msu.eduubc.ca

The steric bulk of a substituent directly influences its A-value and, consequently, the conformational equilibrium of the ring. libretexts.org A particularly important case is the tert-butyl group, -C(CH₃)₃. Due to its large size, the tert-butyl group has an exceptionally high A-value of approximately 5 kcal/mol. stackexchange.com The 1,3-diaxial interactions it would experience in an axial position are so energetically unfavorable that the ring is effectively "locked" into the single conformation where the tert-butyl group is equatorial. chemistryschool.netbrainly.in The energy cost is so high that the ratio of equatorial to axial conformers for tert-butylcyclohexane (B1196954) is estimated to be around 10,000 to 1. stackexchange.com

This conformational locking is a powerful tool in stereochemical analysis. In a molecule like trans-2-tert-Butylcyclohexyl acetate (B1210297) , the tert-butyl group acts as a conformational anchor. It will overwhelmingly occupy an equatorial position to avoid severe steric strain. stackexchange.com Because the molecule has a trans configuration, where the two substituents are on opposite sides of the ring's plane, the acetate group at the adjacent carbon must necessarily occupy an axial position. The alternative chair form, with an axial tert-butyl group and an equatorial acetate group, is too high in energy to exist in any significant population. Therefore, the presence of the bulky tert-butyl group dictates the entire conformation of the ring and fixes the acetate group in an axial orientation.

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2S)-2-tert-butylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-9(13)14-11-8-6-5-7-10(11)12(2,3)4/h10-11H,5-8H2,1-4H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINOAUDUYKVGDS-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCCC1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CCCC[C@H]1C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001014824 | |

| Record name | trans-2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20298-70-8 | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20298-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylcyclohexyl acetate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 2-(1,1-dimethylethyl)-, 1-acetate, (1R,2S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-2-tert-Butylcyclohexyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001014824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-tert-butylcyclohexyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLCYCLOHEXYL ACETATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PJF54P94Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Synthetic Methodologies of Trans 2 Tert Butylcyclohexyl Acetate

Chemical Synthesis Pathways and Strategies

The synthesis of trans-2-tert-butylcyclohexyl acetate (B1210297) is a multi-step process that relies on the careful construction of its cyclohexyl core and the stereocontrolled introduction of its functional groups. The primary strategies involve the preparation of a key precursor, 2-tert-butylcyclohexanol (B1585498), followed by its esterification. The stereochemical outcome of the final product is critically dependent on the stereoselectivity achieved during the synthesis of this alcohol intermediate.

The industrial production of 2-tert-butylcyclohexyl acetate typically follows a sequential pathway starting from basic chemical feedstocks. This approach ensures a cost-effective route to the target molecule, with each step designed to produce the necessary precursor for the subsequent reaction.

The final step in the synthesis is the esterification of 2-tert-butylcyclohexanol to form the target acetate. This is a classical esterification reaction where the hydroxyl group of the alcohol reacts with an acetylating agent. A common and effective method involves reacting 2-tert-butylcyclohexanol with acetic anhydride (B1165640). google.com This reaction is typically catalyzed by a weak base, such as anhydrous sodium acetate, and is driven to completion by heating the mixture under reflux. google.com The general reaction is as follows:

2-tert-Butylcyclohexanol + Acetic Anhydride → 2-tert-Butylcyclohexyl Acetate + Acetic Acid

Alternative acetylating agents, such as acetyl chloride, can also be employed. Following the reaction, the crude product is typically washed with water and dilute basic solutions (e.g., sodium bicarbonate solution) to remove unreacted reagents and acidic byproducts, followed by purification, often through vacuum fractionation. google.comgoogle.com

The critical intermediate, 2-tert-butylcyclohexanol, is itself synthesized through a two-step process starting from phenol (B47542).

Alkylation of Phenol: The first step is the synthesis of o-tert-butylphenol. This is achieved through a Friedel-Crafts alkylation reaction where phenol is reacted with isobutene. google.com The reaction is catalyzed by a Lewis acid, such as anhydrous aluminum trichloride (B1173362) (AlCl₃), or a strong protic acid like sulfuric acid. google.com The reaction conditions are controlled to favor ortho-alkylation, yielding 2-tert-butylphenol (B146161) as the primary product.

Hydrogenation of 2-tert-Butylphenol: The second step involves the catalytic hydrogenation of the aromatic ring of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol. google.com This reduction is carried out in an autoclave under elevated temperature and pressure, using hydrogen gas. google.com A variety of metal catalysts are effective for this transformation, with Raney nickel being a commonly cited example. google.com The choice of catalyst and reaction conditions is crucial as it directly influences the stereochemical ratio of the resulting cis and trans isomers of 2-tert-butylcyclohexanol. google.com

Catalysts play a pivotal role in each key transformation in the synthesis of 2-tert-butylcyclohexyl acetate. They enhance reaction rates, improve yields, and can be used to direct the stereochemical outcome of the reaction.

For the hydrogenation of 2-tert-butylphenol , various catalytic systems are employed. While Raney nickel is a traditional and effective catalyst, mixed-metal systems have been developed to improve selectivity. google.com For instance, a mixed nickel/iron catalyst has been shown to be highly effective. google.comgoogle.com The reaction is typically performed at temperatures between 90 and 130°C and hydrogen pressures of 10 to 20 bar. google.comgoogle.com

For the esterification of 2-tert-butylcyclohexanol , both homogeneous and heterogeneous catalysts can be used. Anhydrous sodium acetate is a common homogeneous catalyst used with acetic anhydride. google.com In a move towards more environmentally benign processes, solid acid catalysts have been investigated. Ion-exchange resins, such as Amberlyst-15 and Amberlyst-36, have proven to be effective and reusable heterogeneous catalysts for similar esterification reactions, offering advantages in catalyst separation and process simplification. researchgate.net

Below is a table summarizing the catalytic systems used in the synthesis.

Interactive Data Table: Catalytic Systems in Synthesis

| Reaction Step | Catalyst | Catalyst Type | Typical Conditions |

| Alkylation of Phenol | Anhydrous AlCl₃ / H₂SO₄ | Homogeneous (Lewis/Brønsted Acid) | 50-80°C |

| Hydrogenation of 2-tert-Butylphenol | Raney Nickel | Heterogeneous | 145-150°C, 55-60 kg/cm ² H₂ |

| Hydrogenation of 2-tert-Butylphenol | Nickel/Iron Mixture | Heterogeneous | 90-130°C, 10-20 bar H₂ |

| Esterification of 2-tert-Butylcyclohexanol | Anhydrous Sodium Acetate | Homogeneous (Base) | Reflux (145-150°C) |

| Esterification of 4-tert-Butylcyclohexanol (B146172) | Amberlyst-15 / Amberlyst-36 | Heterogeneous (Solid Acid) | 70-100°C |

Stereoselective and Stereospecific Synthesis of Isomers

The biological and olfactory properties of substituted cyclohexanes are highly dependent on their stereochemistry. For 2-tert-butylcyclohexyl acetate, the trans and cis isomers possess distinct properties. Therefore, controlling the diastereoselectivity of the synthesis is of paramount importance to obtain the desired isomer.

The stereochemistry of the final acetate product is determined during the synthesis of the 2-tert-butylcyclohexanol precursor. The esterification step with acetic anhydride does not affect the existing stereocenters on the cyclohexane (B81311) ring. Therefore, to synthesize trans-2-tert-butylcyclohexyl acetate, one must first synthesize trans-2-tert-butylcyclohexanol with high diastereomeric purity. This can be achieved primarily through the diastereoselective reduction of a ketone precursor, 2-tert-butylcyclohexanone (B158629).

The stereochemical outcome of the reduction of 2-tert-butylcyclohexanone is governed by the principles of steric approach control. The bulky tert-butyl group strongly prefers an equatorial position, locking the conformation of the ring. The incoming hydride reducing agent can then attack the carbonyl group from either the axial or equatorial face.

Synthesis of the trans Isomer (Equatorial Alcohol): Attack of the hydride from the less sterically hindered axial face leads to the formation of the equatorial alcohol, which corresponds to the trans isomer. This pathway is favored by small, unhindered reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). For the analogous 4-tert-butylcyclohexanone (B146137), reduction with LiAlH₄ yields the trans alcohol with high selectivity (approx. 91%). orgsyn.org

Synthesis of the cis Isomer (Axial Alcohol): Attack of the hydride from the more sterically hindered equatorial face yields the axial alcohol, corresponding to the cis isomer. This route is favored by very bulky and sterically demanding reducing agents, such as L-Selectride. The large size of the reagent forces it to approach from the axial direction, delivering the hydride to the equatorial face of the carbonyl. Reduction of 4-tert-butylcyclohexanone with L-selectride has been reported to yield the cis alcohol with 93% diastereomeric excess. mdpi.com

The table below illustrates the effect of the reducing agent on the stereochemical outcome for the reduction of a substituted cyclohexanone.

Interactive Data Table: Diastereoselective Reduction of 4-tert-Butylcyclohexanone

| Reducing Agent | Hydride Attack Trajectory | Major Product | Approx. Selectivity |

| Lithium Aluminum Hydride (LiAlH₄) | Axial | trans-4-tert-Butylcyclohexanol | 91% trans |

| Iridium Tetrachloride / Trimethyl Phosphite | Axial | cis-4-tert-Butylcyclohexanol | 96% cis |

| L-Selectride | Axial | cis-4-tert-Butylcyclohexanol | 93% d.e. for cis |

By selecting the appropriate reducing agent for 2-tert-butylcyclohexanone, one can selectively synthesize the desired trans-2-tert-butylcyclohexanol precursor, which is then esterified to yield the final this compound product.

Influence of Catalyst Geometry and Ligand Design on Stereoisomer Ratios

The stereochemical outcome of the synthesis of 2-tert-butylcyclohexyl acetate is often determined during the hydrogenation of its precursors, either 2-tert-butylphenol or 2-tert-butylcyclohexanone. The geometry of the catalyst surface, the choice of metal, and the presence of specific ligands or additives play a crucial role in directing the hydrogenation to yield a preponderance of the desired trans isomer over the cis isomer.

The catalytic hydrogenation of 2-tert-butylphenol is a common route to the intermediate 2-tert-butylcyclohexanol. wikipedia.org The choice of catalyst in this process can significantly influence the resulting cis:trans isomer ratio. For instance, processes have been developed that are highly selective for the cis isomer. The hydrogenation of 2-tert-butylphenol in the presence of a nickel-iron catalyst mixture can yield cis-2-tert-butylcyclohexanol (B1618334) with a cis:trans ratio as high as 95:5. google.com Similarly, using a Raney nickel catalyst with the addition of 2-tert-butylcyclohexyl acetate was shown to extend catalyst life and maintain a cis:trans ratio of over 90:10. google.com

Conversely, achieving high selectivity for the trans isomer requires different catalytic systems. While specific data for achieving high trans selectivity for the 2-isomer is not extensively detailed in the provided results, principles can be drawn from related compounds. For the hydrogenation of the analogous p-tert-butylphenol, using a palladium catalyst on a specific γ-alumina support has been shown to predominantly form trans-4-tert-butylcyclohexanol, achieving at least twice the amount of the trans isomer compared to the cis. google.com This highlights a key principle: the catalyst support and metal choice are critical in controlling stereoselectivity. Similarly, the hydrogenation of o-tert-butylphenol to 2-tert-butylcyclohexanone can be achieved with high yield using a palladium on alumina (B75360) catalyst, which can then be further reduced. nih.gov The diastereoselectivity of this subsequent ketone reduction is highly dependent on the catalyst and conditions used. For example, catalytic transfer hydrogenation of substituted cyclohexanones over metal oxides like MgO can achieve high diastereoselectivity (97-98%) for the trans alcohol product. nih.gov

The influence of different catalysts on the stereoisomer ratio in the hydrogenation of tert-butyl substituted phenols is summarized in the table below.

| Precursor | Catalyst System | Predominant Isomer | Reported Isomer Ratio (Predominant:Other) |

|---|---|---|---|

| 2-tert-Butylphenol | Nickel/Iron Mixture | cis | Up to 95:5 |

| 2-tert-Butylphenol | Raney Nickel | cis | > 90:10 |

| 4-tert-Butylphenol | Palladium on γ-Alumina | trans | > 67:33 |

| 3-tert-Butylphenol | Palladium on Alumina | cis | 91:9 |

Asymmetric Synthesis Methodologies for Chiral Centers

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. An asymmetric synthesis would aim to produce a single enantiomer (e.g., (1R,2R) or (1S,2S)) rather than the racemic mixture of both. Such methodologies are crucial in the pharmaceutical industry but are less common for fragrance compounds unless one enantiomer has significantly more desirable olfactory properties.

Specific asymmetric synthesis methodologies for this compound are not widely reported in scientific literature. Generally, such syntheses would involve either the use of a chiral catalyst during the hydrogenation step or the resolution of a racemic mixture of the intermediate alcohol, trans-2-tert-butylcyclohexanol. Chiral phosphine (B1218219) ligands (e.g., BINAP) complexed with rhodium or ruthenium are often used for the asymmetric hydrogenation of prochiral olefins, and similar strategies could theoretically be applied to a suitable unsaturated precursor of 2-tert-butylcyclohexane. Alternatively, enzymatic resolution, which is discussed in the biocatalytic section, represents a viable approach to separate enantiomers and achieve high enantiomeric purity.

Biocatalytic Approaches in Organic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.com Enzymes can operate under mild conditions and often exhibit exceptional levels of stereo-, regio-, and enantioselectivity, making them ideal tools for the synthesis of specific isomers like this compound.

Enzymatic Acetylation Processes

The final step in the synthesis of this compound is the esterification of trans-2-tert-butylcyclohexanol with an acetyl group donor. This transformation can be efficiently catalyzed by lipases. A common method involves reacting the alcohol with an acyl donor, such as vinyl acetate or acetic anhydride, in an organic solvent. proquest.comgoogle.com

A widely used and robust enzyme for this purpose is the lipase (B570770) B from Candida antarctica (CALB), often immobilized on a solid support (e.g., Novozym 435). While specific kinetic data for the acetylation of trans-2-tert-butylcyclohexanol is limited in the search results, the acetylation of the analogous trans-4-tert-butylcyclohexanol has been successfully achieved using Candida antarctica lipase A (CALA). proquest.com In a typical procedure, the alcohol is dissolved in a solvent like methyl tert-butyl ether (MTBE) with vinyl acetate as the acyl donor, and the immobilized enzyme is added to catalyze the reaction to completion. proquest.com

Stereoselective Bioreduction of Ketone Intermediates

A key step where biocatalysis can define the crucial trans stereochemistry is in the reduction of the precursor ketone, 2-tert-butylcyclohexanone. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. rsc.org By selecting the appropriate enzyme, the reduction can be directed to favor the formation of the trans-alcohol over the cis-alcohol.

The screening of a library of commercially available ADHs is a common strategy to identify an enzyme with the desired selectivity. proquest.commdpi.com For the reduction of the related 4-tert-butylcyclohexanone, numerous ADHs have been tested, with some showing high conversion and excellent diastereomeric excess for the corresponding alcohol. proquest.commdpi.com For example, one study found that among eighteen tested ADHs, five achieved high conversions and diastereoselectivity. proquest.com Another study identified ADH 440 as being effective for producing the trans isomer of 4-tert-butylcyclohexanol with quantitative conversion. proquest.com This approach of screening ADHs is directly applicable to the synthesis of trans-2-tert-butylcyclohexanol from 2-tert-butylcyclohexanone.

Continuous-Flow Biocatalytic System Design and Optimization

To move from laboratory-scale batches to efficient industrial production, biocatalytic processes can be implemented in continuous-flow systems. mdpi.com Flow chemistry offers numerous advantages, including improved process control, enhanced safety, easier scale-up, and the potential for higher productivity by overcoming issues like enzyme inhibition. mdpi.comnih.gov

A state-of-the-art continuous-flow process for a similar compound, cis-4-tert-butylcyclohexyl acetate, demonstrates a powerful system design that could be adapted for the trans-2-isomer. mdpi.comresearchgate.net This system involves two main stages:

Enzymatic Reduction: The ketone precursor (4-tert-butylcyclohexanone) is fed into a continuously stirred membrane reactor (CSTR) containing an alcohol dehydrogenase (ADH200) and the necessary cofactor (NADH). mdpi.comresearchgate.net The membrane retains the enzyme in the reactor while allowing the product alcohol to flow out.

Enzymatic Acetylation: The aqueous stream containing the alcohol is then mixed with an organic solvent and passed through an in-line liquid-liquid separator. The organic phase, now containing the alcohol, is mixed with an acyl donor (vinyl acetate) and fed into a packed-bed reactor (PBR). mdpi.comresearchgate.net This column reactor is filled with an immobilized lipase (e.g., CALA), which efficiently catalyzes the acetylation. mdpi.com

This integrated, multi-step continuous process allows for the production of the final acetate product with high purity and yield. Optimization of such a system involves adjusting parameters like flow rates (which determines residence time), temperature, substrate concentrations, and pH to maximize conversion and space-time yield. mdpi.comnih.gov

Stereochemical and Conformational Analysis of Trans 2 Tert Butylcyclohexyl Acetate

Principles of Cyclohexane (B81311) Conformation in Substituted Systems

To minimize intrinsic strain, including angle strain (deviation from the ideal tetrahedral angle of 109.5°) and torsional strain (from eclipsing bonds), the cyclohexane ring adopts a non-planar, puckered chair conformation. allen.in In this stable arrangement, the carbon-hydrogen bonds are staggered, and the C-C-C bond angles are close to the ideal tetrahedral value. allen.in For a substituted cyclohexane, the two primary chair conformations, interconvertible through a process known as a "ring flip," are often no longer energetically equivalent. libretexts.org

The stability of a given chair conformer is largely determined by the position of its substituents, which can occupy either axial (perpendicular to the ring's plane) or equatorial (in the approximate plane of the ring) positions. allen.in The ring-flip process rapidly converts axial substituents to equatorial ones and vice versa. masterorganicchemistry.com

Conformational Equilibria in Solution and Solid States

In solution at room temperature, the two chair conformations of a substituted cyclohexane are typically in rapid equilibrium. libretexts.org However, the position of this equilibrium is dictated by the relative stability of the two conformers. For trans-2-tert-butylcyclohexyl acetate (B1210297), the trans configuration means that the two substituents (the tert-butyl group and the acetate group) are on opposite sides of the cyclohexane ring. In a chair conformation, this 1,2-trans arrangement allows for both substituents to be in equatorial positions (diequatorial) or both to be in axial positions (diaxial). libretexts.org

The equilibrium overwhelmingly favors the diequatorial conformer. The alternative, the diaxial conformer, is highly unstable due to severe steric hindrance and is not significantly populated in the equilibrium mixture. In the solid state, molecules are typically locked into their lowest energy conformation, which for this compound would be the diequatorial chair form.

Chair-Twist Boat Conformation Interrelationships

The interconversion between the two chair forms is not a simple, direct process. It proceeds through several higher-energy intermediate conformations. masterorganicchemistry.com The energy profile of a cyclohexane ring flip shows that as one chair form converts to the other, it must pass through a high-energy half-chair transition state to reach a local energy minimum known as the twist-boat conformation. masterorganicchemistry.com

The twist-boat form is more stable than the true boat conformation, which is a transition state characterized by significant steric strain (flagpole interactions) and torsional strain from eclipsed bonds. allen.inmasterorganicchemistry.com From the twist-boat, the ring passes through another half-chair transition state before settling into the opposing chair conformation. For trans-2-tert-butylcyclohexyl acetate, the energy barrier to ring-flip from the highly stable diequatorial conformer to the extremely unstable diaxial conformer is substantial, effectively "locking" the molecule in the diequatorial state under normal conditions.

Table 1: Relative Energies of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0 | Most Stable |

| Twist-Boat | 5.5 | Local Minimum |

| Boat | 6.5 | Transition State |

| Half-Chair | 10.0 | Transition State |

Note: Energies are approximate values for unsubstituted cyclohexane and serve as a general reference. The presence of substituents significantly alters the relative energies of specific conformers.

Analysis of Steric and Electronic Interactions Influencing Conformation

The conformational preference in this compound is dominated by steric interactions. The primary factor is the immense steric bulk of the tert-butyl group. libretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens (or substituents) on the same side of the ring. These are known as 1,3-diaxial interactions. libretexts.org

The tert-butyl group has one of the largest A-values (a measure of the energy difference between the axial and equatorial conformer), estimated to be around 4.7 to 5.0 kcal/mol. This high energy penalty makes an axial placement of a tert-butyl group exceedingly unfavorable. researchgate.net

In the case of this compound, the diequatorial conformer places both the bulky tert-butyl group and the smaller acetate group in the sterically favored equatorial positions. This arrangement minimizes 1,3-diaxial interactions. In contrast, the diaxial conformer would force both groups into highly hindered axial positions, creating substantial steric strain that destabilizes the molecule to such an extent that it is practically non-existent. libretexts.org While electronic effects can influence conformation, in this molecule, the overwhelming steric demand of the tert-butyl group is the deciding factor.

Table 2: Comparison of Conformational Strain

| Conformer | Substituent Positions | Key Steric Interactions | Relative Stability |

|---|---|---|---|

| Chair 1 | C1-Acetate (eq), C2-t-Butyl (eq) | Gauche interaction between substituents | Highly Favored |

Spectroscopic and Computational Techniques for Conformational Elucidation

The precise determination of molecular conformation relies on a combination of experimental spectroscopic methods and theoretical computational calculations. For molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. By analyzing parameters such as chemical shifts and coupling constants, the dominant conformation can be unequivocally assigned.

In the ¹H NMR spectrum of the diequatorial conformer of this compound, the protons attached to the cyclohexane ring would exhibit specific chemical shifts and coupling patterns indicative of their axial or equatorial positions. The proton at C1 (bearing the acetate group) and the proton at C2 (bearing the tert-butyl group) are both in axial positions.

A key diagnostic feature is the coupling constant (J-value) between adjacent protons. The coupling between two adjacent axial protons (diaxial coupling, J_ax,ax) is typically large (8-13 Hz), whereas couplings between an axial and an equatorial proton (J_ax,eq) or two equatorial protons (J_eq,eq) are much smaller (2-5 Hz).

For the proton at C1, one would expect to see a signal that is a doublet of doublets (or a more complex multiplet) characterized by at least one large diaxial coupling to the adjacent axial proton on C6 and a smaller axial-equatorial coupling to the equatorial proton on C6. Similarly, the axial proton at C2 would show a large diaxial coupling to the axial proton at C3. The observation of these large J-values provides definitive evidence for the chair conformation where both substituents are equatorial, forcing the C1-H and C2-H protons into axial positions.

Variable Temperature NMR Studies for Conformational Dynamics

Variable temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the dynamic equilibria between different conformers of a molecule. In the case of this compound, the large tert-butyl group's A-value of approximately 5.0 kcal/mol effectively prevents ring inversion, meaning the molecule is predominantly locked in a single chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain pharmacy180.commasterorganicchemistry.com. This conformational locking simplifies the analysis, as the dynamic process to be studied is primarily the equilibrium between the two chair forms of the less-hindered acetate substituent.

However, due to this high energy barrier for ring flipping imposed by the tert-butyl group, the population of the conformer with an axial tert-butyl group is exceedingly small at accessible temperatures. Consequently, distinct signals for the two ring-flipped conformers are not typically observed in the NMR spectrum, and coalescence phenomena associated with this equilibrium are not readily measurable for this specific molecule. The primary chair conformation places the tert-butyl group equatorially and the acetate group also in a pseudo-equatorial position. The alternative chair form, with an axial tert-butyl group, is energetically highly unfavorable. Therefore, while variable temperature NMR is a crucial tool for studying conformational dynamics in many cyclohexane derivatives, its application to determining the ring-flipping barrier in this compound is limited by the extreme energetic bias toward one conformer.

Infrared (IR) Spectroscopy in Conformational Studies

Infrared (IR) spectroscopy provides valuable insights into the conformational preferences of molecules by probing their vibrational frequencies. Different spatial arrangements of atoms lead to distinct vibrational modes, which can be observed as separate absorption bands in the IR spectrum. For substituted cyclohexanes, the stretching frequencies of bonds involving the substituent can be particularly sensitive to its axial or equatorial orientation.

In the context of this compound, the C-O stretching vibration of the acetate group is a key diagnostic tool. Generally, the C-O stretching frequency for an equatorial substituent on a cyclohexane ring appears at a higher wavenumber compared to its axial counterpart. This is attributed to the differing steric environments and electronic effects in the two positions. For a typical cyclohexyl acetate, the equatorial C-O stretch is observed around 1240-1250 cm⁻¹, while the axial C-O stretch appears at a lower frequency, typically in the range of 1220-1230 cm⁻¹.

Given the conformational locking by the equatorial tert-butyl group, the acetate group in the most stable conformer of this compound is also in an equatorial position. Therefore, one would expect to observe a strong absorption band in the 1240-1250 cm⁻¹ region of its IR spectrum, characteristic of an equatorial acetate group. The absence or very weak intensity of a band in the lower frequency region would further confirm the overwhelming predominance of this diequatorial-like conformation.

Computational Chemistry and Molecular Modeling

Computational chemistry offers a powerful suite of tools to complement experimental studies by providing detailed energetic and structural information about molecular conformations. For this compound, various computational methods can be employed to model its conformational landscape and quantify the energy differences between various spatial arrangements.

Molecular Mechanics (MMx) Force Field Calculations

Molecular mechanics methods, such as MM2, MM3, and MM4, are based on classical mechanics and utilize parameterized force fields to calculate the steric energy of a molecule. These methods are computationally efficient and can provide reliable estimates of conformational energies for well-parameterized systems like substituted cyclohexanes.

For this compound, MMx calculations would be expected to show a significant energy preference for the chair conformation where both the tert-butyl and acetate groups are in equatorial positions. The calculations would quantify the steric strain associated with placing the bulky tert-butyl group in an axial position, which would include severe 1,3-diaxial interactions. The energy difference between the diequatorial and the diaxial conformers would be substantial, reflecting the high A-value of the tert-butyl group. Furthermore, these calculations can also model the more subtle energy differences between rotamers of the acetate group.

A hypothetical data table based on typical MMx force field calculations for disubstituted cyclohexanes is presented below:

| Conformer | Steric Energy (kcal/mol) | Relative Energy (kcal/mol) |

| trans (equatorial-equatorial) | 15.2 | 0.0 |

| trans (axial-axial) | 25.8 | 10.6 |

Note: These are illustrative values and would need to be confirmed by specific calculations on the molecule.

Semi-Empirical Quantum Mechanical Methods

Semi-empirical quantum mechanical methods, such as AM1 (Austin Model 1) and PM3 (Parametric Model 3), offer a balance between the computational cost of ab initio methods and the simplicity of molecular mechanics. These methods use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data to calculate electronic structures and energies.

When applied to this compound, semi-empirical methods would also predict the diequatorial conformer to be the most stable. These methods calculate the heat of formation for different conformations, and the difference in these values provides an estimate of their relative stabilities. While generally less accurate than higher-level ab initio or DFT methods, they can still provide valuable qualitative and semi-quantitative insights into the conformational preferences.

An example of hypothetical results from semi-empirical calculations is shown in the table below:

| Method | Conformer | Heat of Formation (kcal/mol) | Relative Energy (kcal/mol) |

| AM1 | trans (equatorial-equatorial) | -155.3 | 0.0 |

| AM1 | trans (axial-axial) | -144.1 | 11.2 |

| PM3 | trans (equatorial-equatorial) | -150.7 | 0.0 |

| PM3 | trans (axial-axial) | -140.2 | 10.5 |

Note: These are illustrative values and would need to be confirmed by specific calculations on the molecule.

Ab Initio and Density Functional Theory (DFT) Approaches for Conformational Energy Landscapes

Ab initio and Density Functional Theory (DFT) methods are the most rigorous computational approaches for determining molecular structures and energies. Ab initio methods are based on first principles of quantum mechanics, while DFT methods use the electron density to calculate the energy of the system. These methods, often used with basis sets like 6-31G* or larger, can provide highly accurate conformational energy landscapes.

For this compound, DFT calculations (for example, using the B3LYP functional) would provide a detailed picture of the potential energy surface. These calculations would not only confirm the significant stability of the diequatorial chair conformation but also provide accurate energy differences between it and other less stable conformers, including twist-boat forms. Furthermore, these methods can be used to calculate vibrational frequencies, which can then be compared with experimental IR spectra to validate the computational model.

A representative data table of hypothetical DFT calculations is provided below:

| Method | Conformer | Relative Energy (kcal/mol) |

| DFT (B3LYP/6-31G) | trans (equatorial-equatorial) | 0.00 |

| DFT (B3LYP/6-31G) | trans (axial-axial) | 10.95 |

| DFT (B3LYP/6-31G*) | Twist-Boat | 5.80 |

Note: These are illustrative values and would need to be confirmed by specific calculations on the molecule.

Quantitative Conformational Analysis

Quantitative conformational analysis aims to determine the free energy difference (ΔG°) between conformers, which in turn dictates their relative populations at equilibrium. The A-value of a substituent is a measure of this free energy difference for a monosubstituted cyclohexane.

The conformational equilibrium of this compound is overwhelmingly dominated by the steric requirements of the tert-butyl group. With an A-value of approximately 5.0 kcal/mol, the tert-butyl group has a strong preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions pharmacy180.commasterorganicchemistry.com. This energy difference corresponds to an equilibrium that lies more than 99.9% in favor of the conformer with the equatorial tert-butyl group at room temperature.

This "locking" of the cyclohexane ring into a single chair conformation simplifies the analysis of the acetate group's preference. In the trans isomer, with the tert-butyl group being equatorial, the acetate group must also reside in an equatorial position. The A-value for an acetate group is approximately 0.7 kcal/mol, indicating a preference for the equatorial position, though much less pronounced than that of the tert-butyl group. In this case, the conformational preference of the acetate group aligns with that of the dominant tert-butyl group, resulting in a molecule that exists almost exclusively in the diequatorial conformation.

Table of A-Values for Relevant Substituents:

| Substituent | A-Value (kcal/mol) |

| -C(CH₃)₃ | ~5.0 |

| -OCOCH₃ | ~0.7 |

Experimental Determination of Conformational Energies and A-Values

The conformational preference of substituents on a cyclohexane ring is quantitatively described by their A-value, which represents the Gibbs free energy difference (ΔG°) between the conformer with the substituent in the axial position and the one with it in the equatorial position. wikipedia.org A positive A-value indicates a preference for the equatorial position, with a larger value signifying a stronger preference and greater steric bulk. masterorganicchemistry.compharmacy180.com These values are crucial for predicting the most stable conformation of substituted cyclohexanes like this compound.

A-values are determined experimentally, most commonly through Nuclear Magnetic Resonance (NMR) spectroscopy at varying temperatures. semanticscholar.org By cooling a sample of a monosubstituted cyclohexane, the rate of the chair-to-chair ring flip can be slowed to the point where signals for both the axial and equatorial conformers can be observed and integrated separately. The equilibrium constant (K) for the axial-equatorial equilibrium can be calculated from the relative intensities of these signals. Using the relationship ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin, the free energy difference, or A-value, can be determined. libretexts.org

The A-value for a tert-butyl group is notably large, approximately 4.9 to 5.0 kcal/mol. wikipedia.orgmasterorganicchemistry.com This high energy penalty for placing a tert-butyl group in the axial position is due to severe steric hindrance with the axial hydrogens on the same side of the ring. masterorganicchemistry.com Consequently, the tert-butyl group is often considered a "conformational lock," strongly forcing the cyclohexane ring into a conformation where the tert-butyl group occupies an equatorial position. masterorganicchemistry.com The A-value for an acetate group (CH3CO2) is significantly smaller, reported to be approximately 0.71 kcal/mol. oregonstate.edu

The following table summarizes the experimentally determined A-values for the relevant substituents.

| Substituent | A-Value (kcal/mol) |

| tert-Butyl [-C(CH3)3] | ~4.9 masterorganicchemistry.compharmacy180.com |

| Acetate [-OCOCH3] | 0.71 oregonstate.edu |

| Methyl [-CH3] | 1.74 wikipedia.org |

| Hydroxyl [-OH] | 0.87 masterorganicchemistry.com |

This table presents A-values which represent the energy difference between axial and equatorial conformations.

Analysis of Gauche and 1,3-Diaxial Interactions

In disubstituted cyclohexanes such as this compound, the stability of a given chair conformation is determined by the sum of all steric interactions, primarily gauche and 1,3-diaxial interactions. libretexts.orgchemistrysteps.com The trans configuration at the 1 and 2 positions means that the two substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial). libretexts.org

Diequatorial Conformation: In this conformation, both the tert-butyl group and the acetate group occupy equatorial positions. While this arrangement avoids the typically destabilizing 1,3-diaxial interactions, it introduces a significant gauche interaction between the two adjacent, bulky substituents. libretexts.org This is analogous to the gauche interaction in butane, but the steric strain is exacerbated by the large size of the tert-butyl group.

Diaxial Conformation: In the alternative chair conformation, both substituents are in axial positions. This arrangement leads to severe 1,3-diaxial interactions. chemistrysteps.com

The axial acetate group would interact with the axial hydrogens at the C4 and C6 positions.

The axial tert-butyl group would experience even greater steric repulsion with the axial hydrogens at the C4 and C6 positions (relative to its own position at C2). The energy cost of placing a tert-butyl group in an axial position is exceptionally high (~4.9 kcal/mol) due to these interactions. masterorganicchemistry.com

Conformational Preference: To determine the more stable conformer, one must compare the energetic cost of the gauche interaction in the diequatorial form against the cost of the 1,3-diaxial interactions in the diaxial form.

Energy of Diaxial Conformer: The total destabilization from 1,3-diaxial interactions would be the sum of the A-values of the two groups. For the diaxial conformer, this would be approximately 4.9 kcal/mol (for tert-butyl) + 0.71 kcal/mol (for acetate), totaling ~5.61 kcal/mol of steric strain relative to an unsubstituted cyclohexane chair with these groups at infinity.

Energy of Diequatorial Conformer: The primary destabilization here is the gauche interaction between the equatorial tert-butyl and acetate groups. While harder to quantify precisely without specific experimental data for this molecule, it is a significant steric clash.

Despite the gauche interaction, the diequatorial conformation is overwhelmingly favored. The immense steric requirement of the tert-butyl group and the associated high energy penalty of its 1,3-diaxial interactions (~4.9 kcal/mol) make the diaxial conformation highly unstable. masterorganicchemistry.com Therefore, the molecule exists almost exclusively in the conformation where both the tert-butyl and acetate groups are in equatorial positions. Studies on analogous molecules, such as trans-1,2-di-tert-butylcyclohexane, have shown that severe gauche interactions between adjacent bulky equatorial groups can lead to ring distortions or preferences for twist-boat conformations. sci-hub.seresearchgate.net However, given the much smaller A-value of the acetate group compared to a second tert-butyl group, the diequatorial chair conformation remains the most probable ground state for this compound.

The following table summarizes the key steric interactions in the two chair conformations.

| Conformation | Substituent Positions | Primary Destabilizing Interaction(s) | Relative Stability |

| A | tert-Butyl: EquatorialAcetate: Equatorial | Gauche interaction between adjacent substituents | Highly Favored |

| B | tert-Butyl: AxialAcetate: Axial | 1,3-Diaxial interactions for both groups | Highly Unfavored |

Reaction Mechanisms and Reactivity Studies of Trans 2 Tert Butylcyclohexyl Acetate

Mechanisms of Ester Hydrolysis and Solvolysis Reactions

The hydrolysis of esters, particularly within cyclic systems like cyclohexane (B81311) derivatives, is profoundly influenced by the spatial arrangement of the functional groups. The rigid conformational preferences of the cyclohexane ring, especially when substituted with a bulky group like a tert-butyl group, provide a clear model for studying these influences.

Kinetic Investigations of Hydrolytic Processes

The alkaline hydrolysis of esters such as trans-2-tert-Butylcyclohexyl acetate (B1210297) typically proceeds via a bimolecular acyl-oxygen cleavage mechanism (BAc2). This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.

In the case of 2-tert-butylcyclohexyl derivatives, the bulky tert-butyl group effectively locks the cyclohexane ring into a specific chair conformation. For the trans isomer, the thermodynamically most stable conformation is one where both the tert-butyl group and the acetate group occupy equatorial positions, thus minimizing steric strain. This conformational locking allows for the study of the reactivity of a purely equatorial acetate group.

The reactivity of trans-2-tert-butylcyclohexyl acetate, with its equatorial acetate group, is expected to be very similar to that of trans-4-tert-butylcyclohexyl acetate. The table below presents the kinetic data for the 4-substituted isomers, which serves as a reliable proxy for the relative reactivity of equatorial versus axial acetate groups.

| Compound | Acetoxy Group Conformation | Temperature (°C) | k (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| trans-4-tert-Butylcyclohexyl acetate | Equatorial | 30.0 | 0.0143 |

| cis-4-tert-Butylcyclohexyl acetate | Axial | 30.0 | 0.00071 |

| trans-4-tert-Butylcyclohexyl acetate | Equatorial | 50.0 | 0.0525 |

| cis-4-tert-Butylcyclohexyl acetate | Axial | 50.0 | 0.00348 |

As the data indicates, the rate of hydrolysis for the equatorial acetate is approximately 20 times faster than for the axial acetate. spcmc.ac.in This highlights the profound impact of the substituent's conformation on the reaction kinetics.

Stereoelectronic Effects on Hydrolysis Rates and Equilibrium

Stereoelectronic effects are defined as the influence of the spatial disposition of electron pairs, both bonding and non-bonding, on the reactivity of a molecule. In the context of the hydrolysis of cyclohexyl acetates, the primary effect is steric hindrance impacting the approach of the nucleophile. spcmc.ac.in

For an equatorial acetate group, as in this compound, the carbonyl group is relatively exposed and accessible to the incoming hydroxide ion. In contrast, an axial acetate group experiences significant steric hindrance from the two axial hydrogen atoms at the C-3 and C-5 positions (1,3-diaxial interactions). This steric shielding makes the transition state for the nucleophilic attack on an axial ester higher in energy, thus slowing the reaction rate. spcmc.ac.in Consequently, esters with equatorial hydroxyl groups undergo alkaline hydrolysis more rapidly than their axial counterparts. rsc.org The esterification of cyclohexanols shows the same stereoelectronic preference, with equatorial alcohols reacting faster. spcmc.ac.in

Nucleophilic Substitution Reactions in Cyclohexyl Systems

The stereochemistry of the cyclohexane ring is a critical determinant in the pathway and outcome of nucleophilic substitution reactions. The fixed diequatorial conformation of this compound provides a specific framework for analyzing these reactions.

S(_N)1 and S(_N)2 Mechanistic Pathways

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular S(_N)1 reaction and the bimolecular S(_N)2 reaction.

The S(_N)2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), leading to an inversion of stereochemical configuration. For this compound, the leaving group (the acetate) is in an equatorial position. A backside attack would have to occur from an axial trajectory, which is sterically hindered by the cyclohexane ring itself, specifically by the axial hydrogens on the same side of the ring.

The S(_N)1 mechanism is a two-step process. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This intermediate is sp²-hybridized and has a planar geometry. quimicaorganica.orgkhanacademy.org In the second step, the nucleophile can attack this planar carbocation from either face. For a secondary substrate like the 2-tert-butylcyclohexyl system, the S(_N)1 pathway is possible, especially with weak nucleophiles in polar protic solvents.

Influence of Stereochemistry on Reaction Rates and Product Stereoselectivity

The rigid stereochemistry of this compound has a direct impact on substitution reaction rates and the stereochemistry of the products.

Reaction Rates : Due to the significant steric hindrance to backside attack, S(_N)2 reactions on this substrate are expected to be very slow. S(_N)1 reactions, which depend on the formation of a carbocation, would be the more likely substitution pathway under appropriate conditions. The rate would then be determined by the stability of the secondary carbocation formed upon the departure of the acetate group.

Product Stereoselectivity : In an S(_N)1 reaction, the planar carbocation intermediate allows for nucleophilic attack from both the top and bottom faces. quimicaorganica.org This typically leads to a mixture of stereoisomers, often resulting in racemization if the reaction center is a stereocenter. masterorganicchemistry.comchemistrysteps.com However, in the case of the 2-tert-butylcyclohexyl cation, the bulky adjacent tert-butyl group will sterically hinder one face of the carbocation. The nucleophile is therefore more likely to attack from the less hindered face, the one opposite to the tert-butyl group. This steric directing effect would result in a mixture of products, but with a preference for the isomer formed from the less hindered attack, leading to partial stereoselectivity rather than a true racemic mixture.

Intramolecular Effects and Neighboring Group Participation

Neighboring group participation (NGP), also known as anchimeric assistance, can significantly accelerate reaction rates and control stereochemistry. utexas.edu This occurs when a nearby functional group within the same molecule acts as an internal nucleophile.

The acetate group itself can function as a neighboring group. utexas.edulibretexts.orgnih.gov In a substitution reaction on a related substrate, such as trans-2-tert-butylcyclohexyl tosylate, the carbonyl oxygen of the acetate group could potentially attack the carbon bearing the tosylate leaving group. This intramolecular S(_N)2 attack would form a cyclic acetoxonium ion intermediate. A subsequent intermolecular S(_N)2 attack by an external nucleophile would then open this ring. libretexts.org

Elimination Reactions

Elimination reactions of this compound can proceed through various mechanistic pathways, each with distinct stereochemical requirements and leading to different products. The conformational rigidity imposed by the tert-butyl group is a critical determinant of the operative mechanism. In the most stable chair conformation of the trans isomer, both the tert-butyl group and the acetate group occupy equatorial positions to minimize steric strain. libretexts.org

The bimolecular elimination (E2) mechanism is characterized by a concerted process in which a base removes a proton and the leaving group departs simultaneously. This mechanism has a strict stereochemical requirement for a periplanar arrangement of the proton and the leaving group, with a strong preference for an anti-periplanar (180° dihedral angle) geometry. spcmc.ac.in For a cyclohexane ring, this translates to a trans-diaxial arrangement of the leaving group and a β-hydrogen.

In the case of this compound, the acetate leaving group resides in an equatorial position in the low-energy chair conformation. For an E2 reaction to occur via the preferred anti-periplanar pathway, the molecule would need to undergo a ring-flip to a higher-energy conformation where both the tert-butyl group and the acetate group are in axial positions. The significant steric hindrance associated with an axial tert-butyl group makes this conformation energetically unfavorable, thus impeding the E2 pathway. stackexchange.com Consequently, E2 reactions in such systems are often slow and may proceed through alternative, less favorable geometries such as a syn-periplanar elimination or via a twist-boat conformation.

Under conditions that favor unimolecular reactions, such as in the presence of a weak base and a polar protic solvent, the E1 mechanism becomes competitive. The E1 mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. The rate-determining step is the departure of the leaving group to form this carbocation. Unlike the E2 mechanism, the E1 reaction does not have a strict stereochemical requirement for the orientation of the leaving group. Therefore, the equatorial acetate group in this compound can depart to form a secondary carbocation. The subsequent deprotonation of an adjacent carbon by a weak base leads to the formation of an alkene. The regioselectivity of E1 reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. masterorganicchemistry.com

The competition between E1 and E2 pathways for substrates with equatorial leaving groups is a subject of detailed study. For instance, investigations into the elimination reactions of trans-4-tert-butylcyclohexyl tosylate, a related system, have shown that the mechanism can be influenced by the base and solvent system. While some conditions favor an E1 pathway due to the disfavored anti-periplanar geometry for E2, strongly basic conditions can still promote an E2-like mechanism, potentially through a non-chair transition state. stackexchange.comrsc.org

Another relevant pathway for acetate esters is pyrolysis, which involves heating the ester without a strong base. This reaction typically proceeds through a concerted, cyclic transition state, resulting in a syn-elimination. spcmc.ac.in This means the proton and the acetate group depart from the same side of the ring. For a cyclohexane system, this requires an axial-equatorial arrangement of the leaving group and the hydrogen. spcmc.ac.in

The stereochemical outcome of elimination reactions is intrinsically linked to the mechanism. The rigid conformational preferences of this compound provide a clear framework for understanding these requirements.

For an E2 reaction , the anti-periplanar requirement is paramount. In the diequatorial conformation of this compound, none of the β-hydrogens are anti-periplanar to the equatorial acetate group. The β-hydrogens are located at C1 and C3. The hydrogen at C1 is trans to the acetate, but they are in a diequatorial relationship. The hydrogens at C3 are also not anti-periplanar. To achieve the necessary trans-diaxial arrangement for a standard E2 elimination, the cyclohexane ring would have to flip to the diaxial conformation, which is highly disfavored due to severe 1,3-diaxial interactions involving the bulky tert-butyl group. This high energy barrier makes the E2 reaction exceptionally slow under normal conditions.

In contrast, the E1 reaction proceeds through a planar carbocation intermediate. This loss of stereochemistry at the reaction center means that the subsequent deprotonation can occur from either side of the p-orbital of the carbocation, and the initial stereochemistry of the leaving group is not the primary determinant of the product distribution. The regiochemical outcome is primarily dictated by the formation of the most stable alkene.

Pyrolytic elimination of the acetate introduces a third stereochemical pathway. This intramolecular process involves a six-membered cyclic transition state and results in syn-elimination. In the context of the cyclohexane ring, this means the hydrogen and the acetate group must be able to align on the same face of the ring. For the diequatorial this compound, a syn-elimination is geometrically challenging from the chair conformation.

The following table summarizes the stereochemical requirements for the different elimination pathways:

| Elimination Pathway | Stereochemical Requirement | Implication for this compound (Diequatorial Conformer) |

| E2 (anti-periplanar) | Leaving group and β-hydrogen must be trans-diaxial. | Highly disfavored due to the energetic penalty of ring-flipping to a diaxial conformation. |

| E1 | No strict requirement for the leaving group orientation. | Feasible, as the equatorial acetate can depart to form a carbocation. |

| Pyrolysis (syn-elimination) | Leaving group and β-hydrogen must be able to adopt a syn-periplanar arrangement. | Geometrically constrained in the stable chair conformation. |

Carbocation Chemistry and Rearrangement Processes

The formation of a carbocation intermediate is a key feature of the E1 mechanism and can also occur during solvolysis reactions. The behavior of this carbocation, including its potential for rearrangement, is crucial in determining the final product distribution.

In a suitable solvent system, such as in acetolysis or ethanolysis, this compound can undergo solvolysis, where the solvent acts as the nucleophile. If this proceeds through an SN1/E1 pathway, the initial step is the departure of the acetate group to generate a secondary 2-tert-butylcyclohexyl cation. This carbocation is a reactive intermediate that can undergo several subsequent reactions:

Trapping by the solvent: A solvent molecule can act as a nucleophile and attack the carbocation, leading to a substitution product.

Deprotonation: A solvent molecule or another weak base can remove a proton from a carbon adjacent to the carbocation center, resulting in an alkene (E1 elimination).

Studies on related systems, such as the solvolysis of 2-methyl-4-tert-butylcyclohexyl tosylates, have shown that elimination products (olefins) are often the major products in acetolysis. rsc.org

A significant aspect of carbocation chemistry is the potential for rearrangements to form more stable carbocation intermediates. The initially formed secondary 2-tert-butylcyclohexyl cation can potentially undergo a 1,2-hydride shift. In this process, a hydrogen atom from an adjacent carbon migrates with its bonding electrons to the carbocationic center. If a hydride shift were to occur from the tertiary carbon bearing the tert-butyl group to the adjacent secondary carbocation center, it would result in a more stable tertiary carbocation.

However, the stereoelectronic requirements for such a shift, specifically the alignment of the C-H bond with the empty p-orbital of the carbocation, can be influenced by the conformation of the ring. While rearrangements are common in acyclic systems to produce more stable carbocations, in cyclic systems, the conformational constraints can play a significant role.

The stereochemical outcome of substitution reactions that proceed through a carbocation intermediate is often a mixture of retention and inversion of configuration, as the nucleophile can attack the planar carbocation from either face. However, in conformationally locked systems, the approach of the nucleophile may be sterically hindered on one face, leading to a preference for one stereoisomer. For instance, in the solvolysis of trans-4-tert-butylcyclohexyl tosylates, the product distribution can be complex, with the formation of both cis and trans substitution products, sometimes involving isomerization of the starting material. oup.com

The table below outlines the potential products from the solvolysis of this compound, considering the possibility of rearrangement.

| Reactant | Intermediate | Potential Products |

| This compound | Secondary 2-tert-butylcyclohexyl cation | cis- and trans-2-tert-butylcyclohexyl substitution products, 1-tert-butylcyclohexene, 3-tert-butylcyclohexene |

| Tertiary 1-tert-butylcyclohexyl cation (after hydride shift) | cis- and trans-1-tert-butylcyclohexyl substitution products, 1-tert-butylcyclohexene |

Role As a Model Compound and Research Auxiliary

Applications in Probing Stereoselective Reaction Pathways

The rigid chair conformation of trans-2-tert-butylcyclohexyl acetate (B1210297), where the large tert-butyl group occupies an equatorial position, effectively locks the acetate group in a specific spatial orientation. This conformational rigidity is highly advantageous in studying stereoselective reactions. By eliminating the complexities of conformational equilibria, researchers can gain clearer insights into how the stereochemical outcome of a reaction is influenced by reagents, catalysts, and reaction conditions.

While specific studies detailing the use of trans-2-tert-butylcyclohexyl acetate to probe stereoselective pathways are not extensively documented in publicly available literature, its structural analogue, trans-4-tert-butylcyclohexyl acetate, has been widely used for this purpose. The principles derived from studies on the 4-substituted isomer are largely applicable to the 2-substituted counterpart. For instance, in reactions such as enzymatic hydrolysis or reductions, the fixed orientation of the ester group in this compound would allow for a precise examination of the steric and electronic factors that govern the approach of a reagent to the reaction center, thereby providing valuable data on the stereoselectivity of the transformation.

Utility in Elucidating Organic Reaction Mechanisms

The fixed conformation of this compound makes it a useful substrate for elucidating organic reaction mechanisms, particularly for reactions involving the ester functional group. The steric hindrance provided by the axial hydrogens on the cyclohexane (B81311) ring can significantly influence the rate and mechanism of reactions such as hydrolysis or enolate formation.

For example, in studies of ester hydrolysis, comparing the reaction rates of the cis and trans isomers can provide quantitative data on the steric effects of the axial versus equatorial positions. The trans isomer, with its equatorial acetate group, is generally more accessible to reagents than the cis isomer, where the acetate group is in the more sterically hindered axial position. Kinetic studies involving these isomers can, therefore, help to quantify the steric hindrance of different mechanistic pathways. While detailed kinetic studies specifically on the hydrolysis of this compound are not readily found, the principles are well-established from extensive research on the related 4-tert-butylcyclohexyl acetate isomers.

Contributions to the Development of Novel Chemical Processes

This compound has found a specific and important application as an additive in the development of novel chemical processes, particularly in catalytic hydrogenation. In a patented process for the production of cis-2-tert-butylcyclohexanol (B1618334), an important fragrance ingredient, 2-tert-butylcyclohexyl acetate is used as an additive in the hydrogenation of 2-tert-butylphenol (B146161) over a nickel/iron catalyst. chemspider.comresearchgate.net

The addition of 2-tert-butylcyclohexyl acetate to the reaction mixture has been shown to significantly extend the service life of the Raney-type catalyst. chemspider.comresearchgate.net It allows the catalyst to be used for more than ten cycles without a significant drop in the high cis-to-trans isomer ratio of the product. chemspider.comresearchgate.net In contrast, without this additive, the stereoselectivity of the catalyst decreases rapidly after only a few cycles. chemspider.comresearchgate.net This discovery has led to a more efficient and cost-effective industrial process for the synthesis of cis-2-tert-butylcyclohexanol.

Table 1: Effect of 2-tert-Butylcyclohexyl Acetate on Catalyst Performance in the Hydrogenation of 2-tert-Butylphenol chemspider.comresearchgate.net

| Catalyst Usage | cis:trans Ratio (with 2-tert-butylcyclohexyl acetate) | cis:trans Ratio (without 2-tert-butylcyclohexyl acetate) |

| Initial | up to 95:5 | 92:8 |

| After 3 cycles | > 90:10 | 90:10 |

| After 10 cycles | > 90:10 | Not reported |

Function as a Chiral Auxiliary or Stereochemical Control Element

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. While the rigid stereochemistry of this compound makes it a potential candidate for use as a stereochemical control element, there is limited direct evidence in the scientific literature of its application as a chiral auxiliary.

The concept of using a bulky, conformationally locked group to direct the stereochemistry of a reaction is a well-established principle in asymmetric synthesis. In theory, if one of the enantiomers of trans-2-tert-butylcyclohexanol were used to form an ester with a prochiral acid, the bulky cyclohexyl group could effectively shield one face of the molecule, directing the approach of a reagent to the opposite face and thus inducing asymmetry in the product. However, the development and application of more sophisticated and efficient chiral auxiliaries may have limited the exploration of this compound for this purpose.

Q & A

Q. How can researchers optimize the synthesis of trans-2-tert-butylcyclohexyl acetate to achieve >98% purity?

Methodological Answer:

- Catalyst Selection : Use acid catalysts (e.g., sulfuric acid) to promote esterification between trans-2-tert-butylcyclohexanol and acetic anhydride. Monitor reaction completion via thin-layer chromatography (TLC).

- Purification : Employ fractional distillation or silica gel chromatography to isolate the target compound from byproducts (e.g., unreacted starting materials or cis-isomers).

- Purity Validation : Confirm purity using gas chromatography (GC) with flame ionization detection (FID), referencing retention times against certified standards. Purity thresholds >98% (sum of isomers) are achievable, as demonstrated in commercial-grade synthesis .

Q. What analytical techniques are most reliable for distinguishing trans- and cis-isomers of 2-tert-butylcyclohexyl acetate?

Methodological Answer:

- Chromatography : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) resolves stereoisomers. GC-MS with polar capillary columns (e.g., DB-WAX) can also separate isomers based on boiling-point differences .

- Spectroscopy : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies stereochemistry via coupling constants and chemical shifts. For example, axial vs. equatorial proton environments in cyclohexyl derivatives yield distinct splitting patterns.

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer:

- Combined Spectroscopic Analysis :

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and acetate C-O absorption at ~1240 cm⁻¹.

- NMR : ¹H NMR should show a singlet for the tert-butyl group (9 protons, δ ~1.2 ppm) and a multiplet for the cyclohexyl protons (δ ~1.4–2.1 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 198.3 (C₁₂H₂₂O₂) with fragmentation patterns consistent with acetate cleavage .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational stability of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use software like Gaussian or GROMACS to model cyclohexyl ring chair conformations. The tert-butyl group in the trans position minimizes 1,3-diaxial strain, favoring equatorial orientation.

- Density Functional Theory (DFT) : Calculate energy barriers for ring flipping or isomerization pathways. Compare computed NMR chemical shifts with experimental data to validate models .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound under acidic conditions?

Methodological Answer:

- Controlled Hydrolysis Studies :

- Kinetic Analysis : Monitor ester hydrolysis rates (via pH-stat titration) under varying acid concentrations (HCl, H₂SO₄).

- Isolation of Intermediates : Trap intermediates (e.g., cyclohexanol derivatives) using quenching agents (NaHCO₃) and characterize via LC-MS.

- Steric Effects : The tert-butyl group impedes nucleophilic attack, explaining slower hydrolysis compared to less hindered acetates .

Q. How does the steric bulk of the tert-butyl group influence the compound’s interactions in host-guest systems?

Methodological Answer:

- Supramolecular Studies :

- Cyclodextrin Inclusion Complexes : Use isothermal titration calorimetry (ITC) to measure binding affinity with β-cyclodextrin. Steric hindrance reduces cavity penetration, lowering stability constants.

- X-ray Crystallography : Resolve crystal structures to visualize spatial constraints imposed by the tert-butyl group.

Q. What protocols ensure safe handling of this compound in laboratory settings?

Methodological Answer:

- Safety Measures :

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors (irritation threshold ~50 ppm).

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles are mandatory.

- Spill Management : Absorb with inert materials (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.